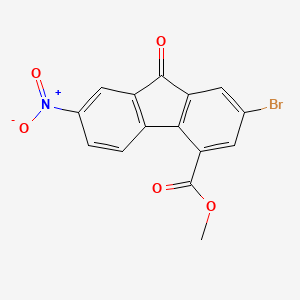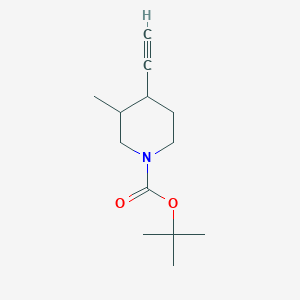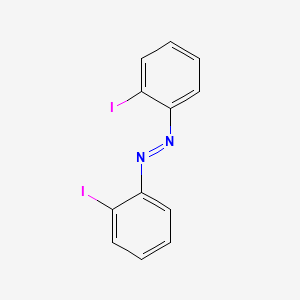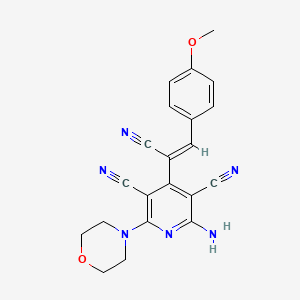
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with amino, cyano, and morpholino groups, making it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile typically involves the condensation of aldehydes with arylacetonitriles. One common method includes the reaction of piperidine with 2-amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles in the presence of 1,4-dioxane . The reaction is carried out by heating the reactants, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the precursor molecule can be readily replaced by nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include piperidine, 1,4-dioxane, and various aldehydes. Reaction conditions often involve heating and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include derivatives with different substituents on the pyridine ring, which can exhibit unique optical and chemical properties .
科学研究应用
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile has several scientific research applications:
作用机制
The mechanism of action of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways are still under investigation, but its ability to exhibit fluorescence suggests interactions with cellular components involved in light emission and energy transfer .
相似化合物的比较
Similar Compounds
2-Amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles: These compounds are structurally similar and serve as precursors in the synthesis of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile.
α-Cyanostilbazoles: These compounds share similar structural features and are known for their aggregation-induced emission properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties. Its ability to exhibit solid-state fluorescence while showing minimal fluorescence in solution makes it particularly valuable for applications in materials science and bioimaging .
属性
分子式 |
C21H18N6O2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-morpholin-4-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H18N6O2/c1-28-16-4-2-14(3-5-16)10-15(11-22)19-17(12-23)20(25)26-21(18(19)13-24)27-6-8-29-9-7-27/h2-5,10H,6-9H2,1H3,(H2,25,26)/b15-10+ |
InChI 键 |
KYVJSCFMDRRRJZ-XNTDXEJSSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=C(C(=NC(=C2C#N)N3CCOCC3)N)C#N |
规范 SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=C(C(=NC(=C2C#N)N3CCOCC3)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
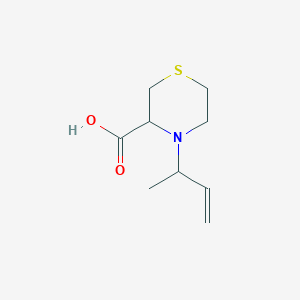



![(R)-3-amino-1-(2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B12849136.png)

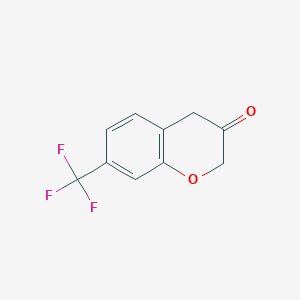
![1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12849145.png)

